

Unveiling the Spectroscopic Signature of Gynuramide II: A Technical Guide

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Compound of Interest

Compound Name: Gynuramide II

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For researchers, scientists, and professionals in drug development, this guide provides an in-depth analysis of the spectroscopic data for **Gynuramide II**, a naturally occurring cerebroside. This document compiles and presents the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data in a structured format, details the experimental protocols for data acquisition, and visualizes the analytical workflow.

Gynuramide II, a ceramide derivative, has been isolated from several plant species. Its structural elucidation relies heavily on a combination of advanced spectroscopic techniques. This guide serves as a comprehensive resource for understanding the key analytical data that defines the molecule's structure and for replicating its characterization.

Spectroscopic Data Analysis

The structural confirmation of **Gynuramide II** is achieved through the detailed analysis of its 1D and 2D NMR spectra, in conjunction with mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton (^1H) and carbon-13 (^{13}C) NMR data provide the foundational framework for the molecule's structure, revealing the chemical environment of each atom. The assignments are further confirmed by two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), which establish connectivity between protons and carbons.

Table 1: ¹H NMR Spectroscopic Data for **Gynuramide II**

Position	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) in Hz
Fatty Acyl Chain			
2'	4.21	m	
3'	1.85	m	
1.75	m		
2'-OH	-	-	-
(CH ₂) _n	1.25	br s	
CH ₃	0.88	t	6.8
Sphingosine Base			
1a	4.35	dd	10.8, 4.5
1b	4.28	dd	10.8, 5.0
2	4.60	m	
3	4.15	m	
4	4.10	m	
5a	2.10	m	
5b	2.05	m	
6	5.40	dt	15.4, 6.5
7	5.48	dt	15.4, 6.5
8-17	1.25	br s	
18	0.88	t	6.8
NH	8.55	d	8.5

Table 2: ¹³C NMR Spectroscopic Data for **Gynuramide II**

Position	Chemical Shift (δ) ppm
Fatty Acyl Chain	
1'	175.5
2'	72.5
3'	35.1
(CH ₂) _n	29.7-29.4
CH ₂ -CH ₃	22.7
CH ₃	14.1
Sphingosine Base	
1	61.8
2	53.2
3	76.1
4	72.1
5	33.0
6	130.2
7	130.0
8-17	29.7-29.4
18	14.1

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is critical for determining the exact molecular formula of **Gynuramide II**. The fragmentation pattern observed in the MS/MS spectrum provides further structural confirmation by identifying characteristic cleavages within the fatty acyl and sphingosine moieties.

Table 3: Mass Spectrometry Data for **Gynuramide II**

Ion	m/z (measured)	m/z (calculated)	Molecular Formula
[M+H] ⁺	684.6198	684.6193	C ₄₂ H ₈₂ NO ₅
[M+Na] ⁺	706.6017	706.6012	C ₄₂ H ₈₁ NNaO ₅

Experimental Protocols

The acquisition of high-quality spectroscopic data is paramount for accurate structure elucidation. The following sections detail the typical experimental conditions.

NMR Spectroscopy

- **Sample Preparation:** **Gynuramide II** is typically dissolved in a deuterated solvent such as pyridine-d₅ or a mixture of chloroform-d and methanol-d₄.
- **Instrumentation:** NMR spectra are recorded on a high-field NMR spectrometer, typically operating at 400 MHz or higher for ¹H NMR.
- **¹H NMR:** Standard pulse sequences are used. Chemical shifts are referenced to the residual solvent peak.
- **¹³C NMR:** Proton-decoupled spectra are acquired. Chemical shifts are referenced to the solvent peak.
- **2D NMR (COSY, HSQC, HMBC):** Standard pulse programs are utilized to establish correlations. The specific parameters for these experiments (e.g., mixing times, delays) are optimized to detect one-bond and long-range correlations.

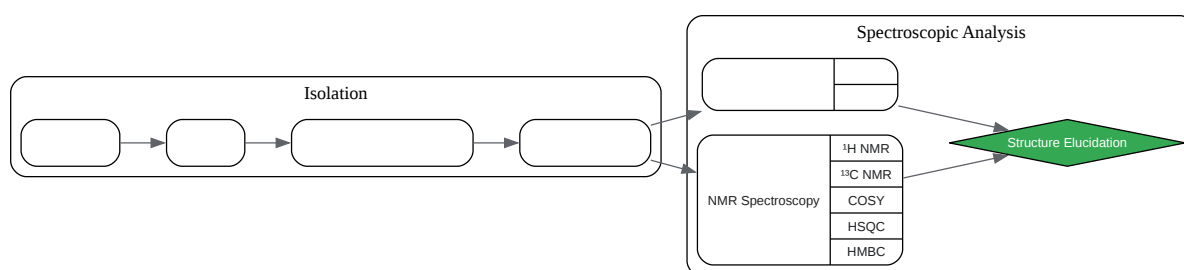
Mass Spectrometry

- **Instrumentation:** High-resolution mass spectra are typically acquired on a time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source.
- **Ionization Mode:** Positive ion mode is commonly used to generate protonated molecules ([M+H]⁺) or sodium adducts ([M+Na]⁺).

- **Data Acquisition:** Data is acquired in full scan mode to determine the accurate mass. For fragmentation studies, tandem mass spectrometry (MS/MS) is performed using collision-induced dissociation (CID).

Visualizing the Analytical Workflow

The process of identifying and characterizing a natural product like **Gynuramide II** follows a logical workflow, from isolation to final structure confirmation.



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Caption: Experimental workflow for the isolation and spectroscopic analysis of **Gynuramide II**.

Biological Activity

Currently, there is limited specific information available in the public domain regarding the biological activity or signaling pathways directly associated with **Gynuramide II**. As a cerebroside, it belongs to a class of compounds known to be involved in various cellular processes, including cell signaling, membrane integrity, and as components of the myelin sheath in nerve cells. Further research is required to elucidate the specific biological functions of **Gynuramide II**.

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